Mal-PEG2-CH2CH2N3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

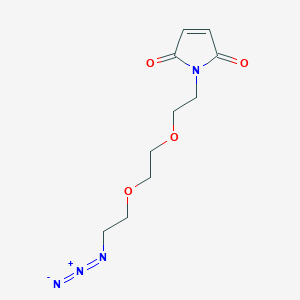

Mal-PEG2-CH2CH2N3, also known as Azido-PEG2-Mal, is a compound with the molecular formula C10H14N4O4 and a molecular weight of 254.25. This compound is a polyethylene glycol (PEG) derivative with a maleimide group and an azide group. The maleimide group is known for its reactivity with thiol groups, making it a popular choice for bioconjugation applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-CH2CH2N3 typically involves several key steps:

PEG Modification: The process begins with the modification of polyethylene glycol to introduce reactive functional groups.

Maleimide Activation: The maleimide group is then activated using reagents such as N-hydroxysuccinimide (NHS) to form an active ester.

Azide Introduction: The final step involves introducing the azide group to the PEG chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, gel permeation chromatography, and other purification methods are employed to remove unreacted reagents and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Mal-PEG2-CH2CH2N3 undergoes several types of chemical reactions:

Substitution Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages.

Addition Reactions: The maleimide group reacts readily with thiol groups to form stable thioether bonds.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper catalyst, an alkyne-containing reagent, and mild reaction conditions (room temperature) to form triazole linkages.

Thiol-Maleimide Reaction: This reaction occurs under slightly acidic to neutral pH conditions (pH 6.5-7.5) and involves the reaction of the maleimide group with a thiol-containing reagent.

Major Products Formed

Triazole Linkages: Formed from the CuAAC reaction between the azide group and an alkyne.

Thioether Bonds: Formed from the reaction between the maleimide group and a thiol.

Applications De Recherche Scientifique

Mal-PEG2-CH2CH2N3 has a wide range of applications in scientific research:

Chemistry: Used as a linker in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

Biology: Employed in the modification of proteins and peptides for various biological studies.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of diagnostic assays and biosensors.

Mécanisme D'action

The mechanism of action of Mal-PEG2-CH2CH2N3 involves its functional groups:

Comparaison Avec Des Composés Similaires

Similar Compounds

Mal-PEG2-amine: Contains an amine group instead of an azide group, used for amine-reactive bioconjugation.

Mal-PEG2-NHS ester: Contains an NHS ester group, used for amine-reactive bioconjugation.

Mal-PEG2-alkyne: Contains an alkyne group, used for click chemistry reactions.

Uniqueness

Mal-PEG2-CH2CH2N3 is unique due to its dual functionality, with both a maleimide group for thiol-reactive bioconjugation and an azide group for click chemistry reactions. This dual functionality allows for versatile applications in various fields of research .

Activité Biologique

Mal-PEG2-CH2CH2N3 is a polyethylene glycol (PEG) derivative that incorporates a maleimide group and an azide moiety. This compound is utilized in various bioconjugation applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. Its biological activity is primarily attributed to its ability to facilitate selective protein degradation, enhance solubility, and improve pharmacokinetic properties.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₉N₃O₂S

- Molecular Weight : 299.39 g/mol

- CAS Number : 1374666-32-6

The structure of this compound includes a hydrophilic PEG spacer that enhances solubility in aqueous environments, making it suitable for biological applications. The maleimide group allows for specific conjugation to thiol-containing molecules, while the azide group can participate in click chemistry reactions, providing versatility in bioconjugation strategies.

Biological Activity and Mechanism

- Click Chemistry Applications :

-

PROTAC Development :

- This compound serves as a linker in the development of PROTACs, which are designed to induce targeted protein degradation. By linking a ligand that binds to an E3 ubiquitin ligase with a target protein ligand, PROTACs can effectively promote the ubiquitination and subsequent degradation of specific proteins within cells .

-

Enhanced Solubility and Stability :

- The incorporation of PEG moieties generally increases the solubility of compounds in biological fluids, reduces immunogenicity, and prolongs circulation time in vivo by minimizing renal clearance . This property is particularly beneficial for therapeutic applications where prolonged action is desired.

Table 1: Summary of Biological Activities

Case Study: PROTAC Development

In a study focusing on the development of PROTACs using this compound, researchers demonstrated its effectiveness in targeting specific oncogenic proteins for degradation. The study reported that PROTACs synthesized with this linker showed improved selectivity and efficacy compared to traditional small molecule inhibitors.

- Findings :

- The PROTACs exhibited significant reduction in target protein levels in cancer cell lines.

- Enhanced cellular uptake was noted due to the hydrophilic nature of the PEG linker.

Propriétés

IUPAC Name |

1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c11-13-12-3-5-17-7-8-18-6-4-14-9(15)1-2-10(14)16/h1-2H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFLSKAZVQSPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.